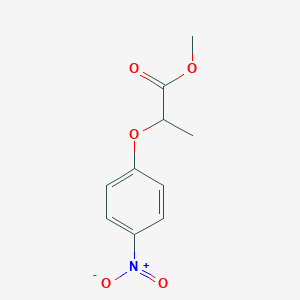
Methyl 2-(4-nitrophenoxy)propanoate
Cat. No. B8740956
M. Wt: 225.20 g/mol
InChI Key: DBVLYSUNWRLNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901347B1
Procedure details


Into a mixture of 4-nitrophenol (90 g), potassium carbonate (268 g), potassium iodide (10 g) and disodium phosphate (10 g) in anhydrous acetone (900 ml) was added methyl 2-chloro propionate (95 g). The reaction mixture was stirred and refluxed for 24 hours. Acetone was distilled off and water (1.5 liter) was added to the reaction mixture. Crude 2-(4-nitrophenoxy)-propionic acid methyl ester was filtered, dried and recrystallised from methanol to obtain pure 2-(4-nitrophenoxy)-propionic acid methyl ester (80 g) as a white powder. The product was characterized by 1H NMR (CDCl3) δ 1.70 (d, 3H, CH3), 3.78 (s, 3H, Ester), 4.85 (q, 1H, CH), 6.92 (d, 2H, Ar), 8.20 (d, 2H, Ar). The product has a melting point of 83-84° C.



Name
disodium phosphate
Quantity
10 g
Type
reactant
Reaction Step One


[Compound]
Name
methyl 2-chloro propionate
Quantity
95 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11](=O)([O-])[O-:12].[K+].[K+].[I-].[K+].P(O)([O-])([O-])=[O:20].[Na+].[Na+].[CH3:26][C:27]([CH3:29])=[O:28]>>[CH3:11][O:12][C:26](=[O:20])[CH:27]([O:28][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:29] |f:1.2.3,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
268 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
disodium phosphate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
methyl 2-chloro propionate
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 24 hours
|
|
Duration
|
24 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Acetone was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (1.5 liter) was added to the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Crude 2-(4-nitrophenoxy)-propionic acid methyl ester was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
